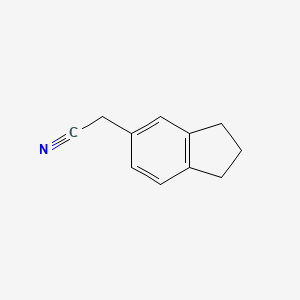

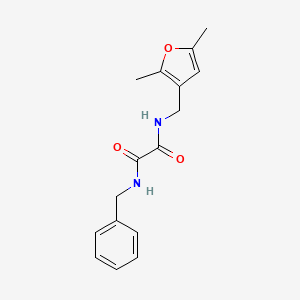

![molecular formula C22H24Cl2N4S B2495177 4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 442572-73-8](/img/structure/B2495177.png)

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrimidines involves nucleophilic attack of corresponding 2,4,6-trichloropyrimidine by amines, leading to a series of compounds with varied properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). Moreover, the compound has been synthesized through reactions involving piperazine derivatives, showing its versatile synthetic adaptability (Min, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various techniques, confirming their expected structures and providing insights into their molecular arrangements. For example, the crystal structure of risperidone, which shares a similar piperazine unit, demonstrates the planarity of its moieties and their spatial arrangement, highlighting the importance of structural analysis in understanding compound behavior (Peeters et al., 1993).

Chemical Reactions and Properties

Compounds with a piperazine unit undergo various chemical reactions, offering insights into their reactivity and potential chemical transformations. For instance, N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine show the possibility of reacting with nucleophilic reagents, forming dialkylamino derivatives, indicating the chemical versatility and reactivity of such structures (Makarov et al., 1994).

Scientific Research Applications

Synthesis Methodologies and Derivative Compounds

The synthesis of novel heterocyclic compounds derived from specific core structures, like benzothiazoles and pyrimidines, has been a focal point of research. These compounds are synthesized through various chemical reactions, including nucleophilic substitution, condensation, and microwave irradiation techniques. Notably, derivatives incorporating piperazine units have shown promise as potential anticancer and anti-inflammatory agents. The synthesis processes often aim to enhance the biological activity and selectivity of these compounds for specific receptors or enzymes, thereby broadening their therapeutic applications (A. A. Abdalha, M. K. Abou El-Regal, M. A. El-Kassaby, A. T. Ali, 2011; Savita G. Ghule, V. Deshmukh, S. Chaudhari, 2013).

Pharmacological Properties

The pharmacological screening of synthesized compounds has identified several with significant biological activities. These activities include anti-inflammatory, analgesic, and anti-cancer properties, with some compounds displaying high selectivity and potency in inhibiting specific enzymes or cellular pathways. The design of these compounds often targets the enhancement of their pharmacological profile, including improved solubility, bioavailability, and receptor binding affinities, making them potential candidates for further clinical development (K. Shibuya et al., 2018; L. Strekowski, et al., 2016).

Potential Therapeutic Uses

The research into the chemical compound's derivatives has unveiled their potential in treating various diseases, including cancer and inflammatory disorders. The strategic incorporation of the piperazine unit and other structural modifications have led to compounds with promising anticancer activities against a range of tumor cell lines, and select compounds have been advanced for clinical trials. These developments underscore the compound's versatility and potential as a foundation for the development of new therapeutic agents (Yang Li et al., 2021; M. H. Norman et al., 1996).

properties

IUPAC Name |

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N4S/c1-14-2-5-19-16(10-14)20-21(25-13-26-22(20)29-19)28-8-6-27(7-9-28)12-15-3-4-17(23)18(24)11-15/h3-4,11,13-14H,2,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCOILFWLIGNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

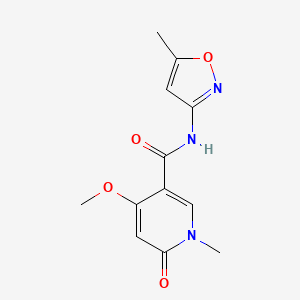

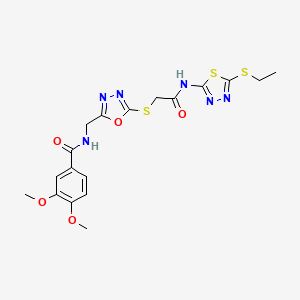

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-isopropoxypyridin-3-yl)methanone](/img/structure/B2495097.png)

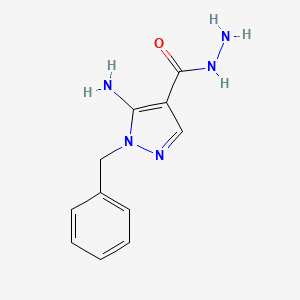

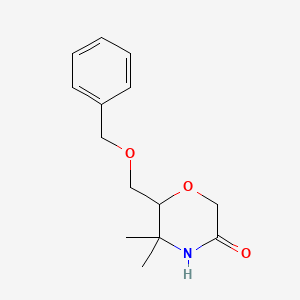

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2495100.png)

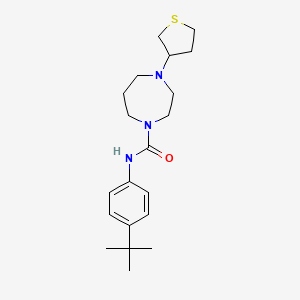

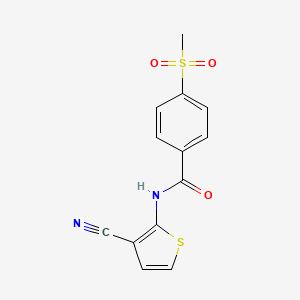

![3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2495105.png)

![(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2495108.png)

![N-(cyanomethyl)-2-{[1-(3-methylphenyl)cyclopentyl]amino}acetamide](/img/structure/B2495109.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2495114.png)